molecular formula C23H29Cl2NO5 B12770637 2-Propenoic acid, 2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 49819-04-7

2-Propenoic acid, 2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B12770637
CAS No.: 49819-04-7
M. Wt: 470.4 g/mol
InChI Key: BFOSZOXRWAQEKQ-IVVDCSPYSA-N
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Description

2-Propenoic acid, 2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propenoic acid backbone, chlorophenoxy, and dimethoxyphenyl groups, as well as a diethylaminoethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps, including the formation of the propenoic acid backbone and the introduction of the chlorophenoxy and dimethoxyphenyl groups. The diethylaminoethyl ester moiety is then added to complete the synthesis. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-Propenoic acid, 2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid derivatives with different substituents.
  • Chlorophenoxy compounds with varying functional groups.
  • Dimethoxyphenyl compounds with different ester moieties.

Uniqueness

The uniqueness of 2-Propenoic acid, 2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

49819-04-7

Molecular Formula

C23H29Cl2NO5

Molecular Weight

470.4 g/mol

IUPAC Name

2-(diethylamino)ethyl (Z)-2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)prop-2-enoate;hydrochloride

InChI

InChI=1S/C23H28ClNO5.ClH/c1-5-25(6-2)13-14-29-23(26)22(30-19-10-8-18(24)9-11-19)16-17-7-12-20(27-3)21(15-17)28-4;/h7-12,15-16H,5-6,13-14H2,1-4H3;1H/b22-16-;

InChI Key

BFOSZOXRWAQEKQ-IVVDCSPYSA-N

Isomeric SMILES

CCN(CC)CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/OC2=CC=C(C=C2)Cl.Cl

Canonical SMILES

CCN(CC)CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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